灵芝三醇

描述

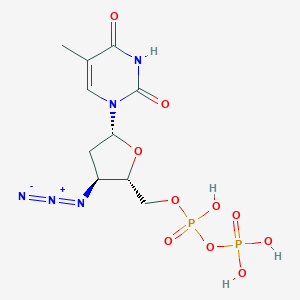

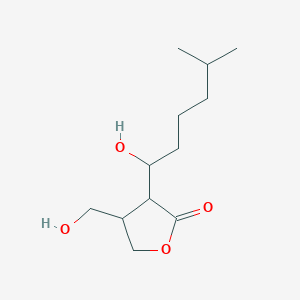

Ganodermanontriol is a lanostanoid triterpene isolated from Ganoderma lucidum . It has been found to suppress the growth of colon cancer cells through β-catenin signaling .

Synthesis Analysis

Ganodermanontriol is one of the important secondary metabolites acquired from Ganoderma lucidum . It is a triterpene with four cyclic and two linear isoprenes and is a product of the mevalonate pathway . The biosynthesis of ganoderic acids, including ganodermanontriol, has been a subject of interest for scientists, leading to various strategies to control production and increase yield .Molecular Structure Analysis

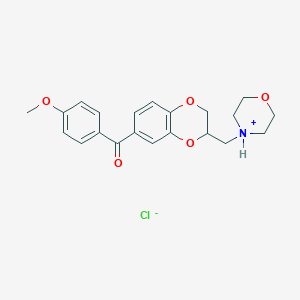

Ganodermanontriol is a sterol with a molecular weight of 472.70 and a molecular formula of C30H48O4 . The hydroxyl groups on the C-3, C-24, and C-25 positions of the lanostane triterpenes compound are necessary active groups for its biological activity .Chemical Reactions Analysis

Ganodermanontriol has been found to induce anti-inflammatory activity in tert-butyl hydroperoxide (t-BHP)-damaged hepatic cells through the expression of HO-1 . It also exhibits hepatoprotective activity .Physical And Chemical Properties Analysis

Ganodermanontriol is a sterol with a molecular weight of 472.70 and a molecular formula of C30H48O4 . The hydroxyl groups on the C-3, C-24, and C-25 positions of the lanostane triterpenes compound are necessary active groups for its biological activity .科学研究应用

抗癌活性:灵芝三醇已显示出抑制和减少乳腺癌细胞增殖的潜力。其在乳腺癌细胞系 MCF-7 和 MDA-MB-231 上的 IC50 值分别为 5.8 和 9.7 μM (肯尼迪等人,2011 年)。此外,它已被发现通过下调 CDC20 和 uPA 来抑制乳腺癌细胞的增殖和侵袭性 (江等人,2011 年).

抗氧化特性:灵芝三醇与其他来自灵芝的化合物一起被认为具有显着的抗氧化活性。它被发现是导致对抗诱导的红细胞膜氧化和脂质过氧化的抗氧化作用的主要成分之一 (朱等人,1999 年).

保肝作用:研究表明,灵芝三醇在体外和体内对叔丁基氢过氧化物 (t-BHP) 诱导的氧化应激表现出保肝活性。它诱导血红素加氧酶-1 (HO-1) 的表达,并受磷脂酰肌醇 3 激酶 (PI3K)/蛋白激酶 B (Akt) 和 p38 信号通路调节 (何等人,2013 年).

抗 HIV-1 活性:灵芝三醇已被确认为一种活性抗 HIV-1 剂,抑制浓度为 7.8 微克 ml-1,证明了其作为抗病毒化合物的潜力 (埃尔-梅卡维等人,1998 年).

抗炎作用:据观察,灵芝三醇抑制 LPS 介导的炎症反应,表明其在预防或治疗炎症性疾病中的作用。它影响 TLR4-MyD88 介导的 NF-κB 和 MAPK 信号通路 (胡等人,2019 年).

结肠癌治疗:灵芝三醇通过调节 β-catenin 信号通路抑制结肠癌细胞的增殖,表明其作为癌症治疗化疗剂的潜力 (杰迪纳克等人,2011 年).

抑制肝细胞癌的生长和转移:灵芝三醇已显示出通过影响 SATB1 基因的表达来抑制肝细胞癌的生长和转移 (徐等人,2018 年).

安全和危害

未来方向

Ganodermanontriol has been found to inhibit DENV-NS3pro based on in vitro studies, suggesting it could act as a drug against the DENV virus with further studies . The biosynthesis of ganoderic acids, including ganodermanontriol, has been a subject of interest for scientists, leading to various strategies to control production and increase yield .

属性

IUPAC Name |

(5R,10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-17-[(2R,5S)-5,6,7-trihydroxy-6-methylheptan-2-yl]-1,2,5,6,12,15,16,17-octahydrocyclopenta[a]phenanthren-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H48O4/c1-19(8-11-25(33)30(7,34)18-31)20-12-16-29(6)22-9-10-23-26(2,3)24(32)14-15-27(23,4)21(22)13-17-28(20,29)5/h9,13,19-20,23,25,31,33-34H,8,10-12,14-18H2,1-7H3/t19-,20-,23+,25+,27-,28-,29+,30?/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KASALCUNLBTNAA-VIKWRQSJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CCC(C(C)(CO)O)O)C1CCC2(C1(CC=C3C2=CCC4C3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](CC[C@@H](C(C)(CO)O)O)[C@H]1CC[C@@]2([C@@]1(CC=C3C2=CC[C@@H]4[C@@]3(CCC(=O)C4(C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H48O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

472.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(+)-Ganodermanontriol | |

CAS RN |

106518-63-2 | |

| Record name | Ganodermanontriol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0106518632 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![(6S)-N-[3-[4-[(2Z)-3-[2-(2-Amino-1H-imidazol-5-yl)ethylamino]-2-hydroxyimino-3-oxopropyl]-2,6-dibromophenoxy]propyl]-7,9-dibromo-6-hydroxy-8-methoxy-1-oxa-2-azaspiro[4.5]deca-2,7,9-triene-3-carboxamide](/img/structure/B218068.png)

![(1R,2R,4S,5Z,7S,10Z)-4,10,14-trimethyl-7-propan-2-yl-15-oxabicyclo[12.1.0]pentadeca-5,10-diene-2,4-diol](/img/structure/B218125.png)

![[[(2R,3S,5S)-5-(5-azido-2,4-dioxopyrimidin-1-yl)-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B218133.png)

![(2Z,4Z,22Z)-26,27-dihydroxy-9,15-dimethylspiro[7,12,20,25,28-pentaoxahexacyclo[21.4.3.18,11.01,24.09,18.013,18]hentriaconta-2,4,14,22-tetraene-10,2'-oxirane]-6,21-dione](/img/structure/B218146.png)